molecular formula C6H30Cl3CoN6O3 B576870 Tris(ethylenediamine)cobalt(III) chloride trihydrate CAS No. 14883-80-8

Tris(ethylenediamine)cobalt(III) chloride trihydrate

Cat. No.: B576870
CAS No.: 14883-80-8
M. Wt: 399.628
InChI Key: WBMVTRUQSMZIKW-UHFFFAOYSA-K
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Description

Tris(ethylenediamine)cobalt(III) chloride trihydrate, [Co(en)₃]Cl₃·3H₂O (en = ethylenediamine), is a coordination complex featuring cobalt in the +3 oxidation state. Its molecular formula is C₆H₂₄Cl₃CoN₆·3H₂O, with a molecular weight of 399.64 g/mol . Key properties include:

  • Solubility: Highly water-soluble .
  • Thermal Stability: Decomposes at 275°C .
  • Structure: Octahedral geometry with three bidentate ethylenediamine ligands .
  • Applications: Used as a catalyst in organic synthesis, a DNA/probe in biomolecular studies, and a precursor for other cobalt complexes .

X-ray diffraction confirms minimal structural changes in the [Co(en)₃]³⁺ cation upon dehydration, retaining its octahedral framework .

Preparation Methods

The synthesis of tris(ethylenediamine)cobalt(III) chloride trihydrate involves the reaction of cobalt(II) chloride with ethylenediamine in an aqueous solution. The solution is then purged with air to oxidize the cobalt(II)-ethylenediamine complexes to cobalt(III). This reaction proceeds with a high yield of 95%, and the trication can be isolated with various anions . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Tris(ethylenediamine)cobalt(III) chloride trihydrate undergoes several types of chemical reactions, including:

    Oxidation and Reduction: The cobalt center can undergo redox reactions, where cobalt(III) can be reduced to cobalt(II) and vice versa.

    Substitution: The ethylenediamine ligands can be substituted with other ligands under specific conditions.

    Complexation: The compound can form complexes with other metal ions or ligands.

Common reagents used in these reactions include hydrochloric acid, various cobalt salts, and oxidizing agents like air or oxygen. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Coordination Chemistry

Synthesis and Structure:
Tris(ethylenediamine)cobalt(III) chloride trihydrate is synthesized through the oxidation of cobalt(II) salts in the presence of ethylenediamine. The resulting complex features an octahedral geometry around the cobalt center, which is crucial for its stability and reactivity in various chemical environments .

Stability and Isomerism:
The compound exhibits significant stability due to the chelation effect of ethylenediamine ligands. It can exist in different stereoisomeric forms, such as Δ and Λ, which are important for studies involving chirality in coordination complexes. These isomers can be resolved using chiral agents, making them useful in asymmetric synthesis .

Biological Applications

Antimicrobial Activity:
Recent studies have investigated the antimicrobial properties of this compound. The complex has shown promising activity against various bacterial strains, suggesting potential applications in medical therapeutics . The mechanism appears to be linked to the enhanced permeability of the complex through cell membranes, influenced by its lipophilicity and enantiomeric purity .

Cell Culture and Modification:
In cell biology, this compound is utilized for modifying cell environments and studying cellular responses to metal ions. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays and cellular studies .

Analytical Chemistry

Nuclear Magnetic Resonance Studies:
Cobalt-59 NMR spectroscopy has been employed to study the structural properties of this compound. Research indicates that dehydration affects the NMR properties slightly but retains the overall structural integrity of the cation . This capability allows for detailed investigations into coordination chemistry and structural dynamics.

X-ray Crystallography:
The crystalline structure of this compound has been elucidated using X-ray diffraction techniques, confirming its octahedral geometry and providing insights into bond lengths and angles within the complex. Such data are essential for understanding the interactions between metal centers and ligands in coordination compounds .

Material Science

Catalysis:
this compound has been explored as a catalyst in various organic reactions due to its unique electronic properties. Its ability to stabilize different oxidation states allows it to facilitate electron transfer processes effectively .

Hydration Studies:
The compound serves as an ideal model for studying hydration phenomena in coordination complexes. Solid-state NMR studies have revealed detailed information about water molecule positioning within the crystal lattice, enhancing our understanding of solvent interactions in metal complexes .

Chemical Education

Demonstrations in Inorganic Chemistry:
Due to its striking color and well-defined structure, this compound is often used as a demonstration compound in inorganic chemistry education. It provides a tangible example of coordination chemistry principles, including ligand exchange and stereochemistry.

Mechanism of Action

The mechanism by which tris(ethylenediamine)cobalt(III) chloride trihydrate exerts its effects involves its ability to form stable complexes with various ligands. The cobalt center can interact with different molecular targets, facilitating catalytic reactions or forming stable complexes with biomolecules. The pathways involved in these interactions are often related to the coordination chemistry of cobalt and the specific ligands present.

Comparison with Similar Compounds

Cobalt Complexes with Different Oxidation States

Tris(ethylenediamine)cobalt(II) Dichloride ([Co(en)₃]Cl₂)

  • Oxidation State : Co²⁺ (d⁷ configuration) vs. Co³⁺ (d⁶) in the trihydrate.
  • Crystal Structure : Orthorhombic system with lattice parameters a = 8.1590 Å, b = 17.047 Å, c = 20.3974 Å .
  • Magnetic Properties : Paramagnetic due to unpaired electrons, unlike the diamagnetic Co³⁺ complex.
  • Reactivity : More prone to oxidation compared to the stable Co³⁺ complex.

Hydration State Variants

Tris(ethylenediamine)cobalt(III) Chloride Dihydrate ([Co(en)₃]Cl₃·2H₂O)

  • Water Content : Two H₂O molecules vs. three in the trihydrate.
  • Applications : Similar catalytic and biomolecular roles but may differ in solubility and crystallization behavior .

Tris(ethylenediamine) Complexes with Different Metal Centers

Tris(ethylenediamine)chromium(III) Chloride Hemiheptahydrate ([Cr(en)₃]Cl₃·3.5H₂O)

  • Molecular Formula : C₆H₂₄Cl₃CrN₆·3.5H₂O .
  • Synthesis : Prepared from CrCl₃·6H₂O, ethylenediamine, and zinc .
  • Hazards : Irritant (H315, H319, H335) .
  • Applications : Less studied in catalysis but used in materials science research.

Tris(ethylenediamine)rhodium(III) Chloride Trihydrate ([Rh(en)₃]Cl₃·3H₂O)

  • Molecular Weight : 443.61 g/mol .
  • Applications : Specialized catalytic roles, though specifics remain under research .

Tris-Complexes with Different Ligands

Potassium Tris(oxalato)ferrate(III) Trihydrate (K₃[Fe(ox)₃]·3H₂O)

  • Ligand : Oxalate (bidentate) vs. ethylenediamine.
  • Geometry : Similar octahedral structure but distinct electronic properties due to oxalate’s π-acceptor nature.
  • Applications : Magnetic materials and redox studies .

Hexamminecobalt(III) Chloride ([Co(NH₃)₆]Cl₃)

  • Ligand: NH₃ (monodentate) vs. bidentate en.
  • Selectivity : [Co(en)₃]³⁺ selectively precipitates pyrophosphate at pH 6.5, while [Co(NH₃)₆]³⁺ lacks pH-dependent specificity .

Structural and Functional Data Tables

Table 1: Key Properties of Tris(ethylenediamine) Complexes

Compound Molecular Formula Molecular Weight (g/mol) Dehydration Temp. (°C) Applications
[Co(en)₃]Cl₃·3H₂O C₆H₂₄Cl₃CoN₆·3H₂O 399.64 275 Catalysis, DNA studies
[Cr(en)₃]Cl₃·3.5H₂O C₆H₂₄Cl₃CrN₆·3.5H₂O 405.71 N/A Materials research
[Rh(en)₃]Cl₃·3H₂O C₆H₃₀Cl₃N₆O₃Rh 443.61 >300 Catalysis (research)

Table 2: Comparison of Ligand Effects

Ligand Type Example Compound Selectivity/Reactivity
Ethylenediamine [Co(en)₃]Cl₃·3H₂O pH-specific phosphate precipitation
Ammonia [Co(NH₃)₆]Cl₃ Non-selective phosphate binding
Oxalate K₃[Fe(ox)₃]·3H₂O Magnetic and redox applications

Biological Activity

Tris(ethylenediamine)cobalt(III) chloride trihydrate, commonly referred to as [Co(en)₃]Cl₃·3H₂O, is a coordination complex that has garnered attention in various fields, including biochemistry and medicinal chemistry. This compound is notable for its structural properties and biological activities, particularly its interactions with biological molecules and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a cobalt ion coordinated to three ethylenediamine (en) ligands, forming a stable octahedral complex. The molecular formula is C₆H₃₀Cl₃CoN₆O₃, with a molecular weight of approximately 399.63 g/mol. The cobalt ion exhibits a +3 oxidation state, which is crucial for its biological activity.

Crystal Structure

The crystal structure of [Co(en)₃]Cl₃·3H₂O has been determined using X-ray diffraction techniques. It crystallizes in the trigonal space group P3c1, with the cobalt center displaying distorted octahedral geometry due to the chelation by the bidentate ethylenediamine ligands. The distances between Co-N range from 1.947 to 1.981 Å, while the N-Co-N angles are approximately 85° within the chelate rings .

Property Value
Molecular FormulaC₆H₃₀Cl₃CoN₆O₃
Molecular Weight399.63 g/mol
Crystal SystemTrigonal
Space GroupP3c1
Co-N Bond Length1.947 - 1.981 Å

Biological Activity

The biological activity of this compound has been investigated in various contexts, including its effects on cellular processes and potential applications in cancer therapy.

Anticancer Properties

Research indicates that [Co(en)₃]Cl₃·3H₂O exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .

Interaction with DNA

The interaction of [Co(en)₃]Cl₃·3H₂O with DNA has also been explored. The complex can intercalate into DNA strands, disrupting normal cellular functions and promoting cytotoxic effects. Studies using spectroscopic techniques have shown that the binding affinity of this complex to DNA is influenced by factors such as pH and ionic strength .

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of [Co(en)₃]Cl₃·3H₂O on various cancer cell lines using MTT assays. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines.
  • DNA Binding Studies : Another investigation utilized UV-Vis spectroscopy to assess the binding interaction between [Co(en)₃]Cl₃·3H₂O and calf thymus DNA. The study found an increase in absorbance at specific wavelengths, indicating strong binding affinity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing tris(ethylenediamine)cobalt(III) chloride trihydrate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves ligand substitution reactions using cobalt(II) chloride and ethylenediamine (en) under controlled pH and oxidation conditions. For example, air oxidation in aqueous ammonia is often used to oxidize Co(II) to Co(III). Optimization parameters include temperature (40–60°C), molar ratios (Co:en ≈ 1:3), and reaction time (2–4 hours). Yield improvements (>70%) are achieved by maintaining an inert atmosphere to prevent side reactions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • UV-Vis Spectroscopy : To confirm d-d transition bands (e.g., λ_max ≈ 470–500 nm for octahedral Co(III) complexes) .
  • IR Spectroscopy : Identification of NH₂ stretching (3200–3350 cm⁻¹) and Co-N vibrational modes (450–550 cm⁻¹) .
  • XRD : For crystallinity assessment and unit cell parameter determination. Single-crystal XRD is preferred for resolving stereoisomerism (e.g., Λ vs. Δ enantiomers) .

Q. How do solubility and stability properties of this compound influence experimental design in aqueous systems?

  • Methodological Answer : The compound is hygroscopic and moderately soluble in water (~10 g/100 mL at 25°C). Stability studies under varying pH (4–9) and temperature (20–50°C) show decomposition above 60°C. Experimental protocols should include desiccants for storage and pH buffers to prevent ligand dissociation during kinetic studies .

Advanced Research Questions

Q. What mechanistic insights can be derived from single-crystal XRD analysis of this compound?

  • Methodological Answer : Single-crystal XRD reveals bond lengths (Co-N ≈ 1.95–2.05 Å) and octahedral geometry, confirming the [Co(en)₃]³+ complex. Data interpretation should compare experimental bond angles with density functional theory (DFT) calculations to assess stereoelectronic effects. Discrepancies >5% may indicate crystal packing distortions .

Q. How can conflicting spectroscopic data (e.g., UV-Vis vs. IR) be resolved during structural analysis?

  • Methodological Answer : Contradictions often arise from solvent effects or impurities. For example, UV-Vis absorbance shifts in polar solvents (e.g., water vs. DMSO) require baseline correction. Cross-validation with cyclic voltammetry (redox potentials) and elemental analysis (%C, %H, %N) ensures data consistency .

Q. What experimental frameworks are suitable for studying the thermal decomposition kinetics of this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) identifies decomposition steps (e.g., loss of hydration water at 80–120°C, ligand oxidation >200°C). Kinetic models (e.g., Flynn-Wall-Ozawa) are applied to calculate activation energies (Eₐ ≈ 80–120 kJ/mol) .

Q. How does the compound’s ligand substitution behavior compare to analogous Co(III) complexes (e.g., with oxalate or ammonia ligands)?

  • Methodological Answer : Comparative studies using stopped-flow kinetics in acidic media show that ethylenediamine ligands exhibit slower substitution rates (k ≈ 10⁻³ s⁻¹) than labile ligands like NH₃. This is attributed to the chelate effect and stronger Co-N bond strength. Rate constants are determined via UV-Vis monitoring at isosbestic points .

Q. What strategies mitigate interference from paramagnetic impurities in NMR studies of Co(III) complexes?

  • Methodological Answer : Paramagnetic Co(II) byproducts broaden NMR signals. Purification via recrystallization (ethanol/water) reduces impurities. Alternatively, low-temperature (77 K) EPR spectroscopy selectively detects paramagnetic species, while diamagnetic Co(III) complexes are analyzed via ¹H NMR in D₂O with relaxation agents (e.g., Cr(acac)₃) .

Q. Data Analysis and Interpretation

Q. How can factorial design optimize synthesis parameters for high-purity this compound?

  • Methodological Answer : A 2³ factorial design evaluates factors: temperature (40–60°C), pH (8–10), and en/Co ratio (3:1–5:1). Response variables include yield and purity (HPLC). ANOVA identifies pH as the most significant factor (p < 0.05), with optimal conditions at pH 9.5, 50°C, and en/Co = 4:1 .

Q. What statistical approaches validate reproducibility in crystallographic data?

  • Methodological Answer : R-factor analysis (R₁ < 0.05) and Hamilton tests assess data reliability. Replicate measurements (n ≥ 3) of unit cell parameters (a, b, c) are compared using Student’s t-test to confirm consistency (p > 0.05). Outliers are removed via Grubbs’ test (α = 0.05) .

Properties

IUPAC Name

cobalt(3+);ethane-1,2-diamine;trichloride;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H8N2.3ClH.Co.3H2O/c3*3-1-2-4;;;;;;;/h3*1-4H2;3*1H;;3*1H2/q;;;;;;+3;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMVTRUQSMZIKW-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.C(CN)N.C(CN)N.O.O.O.[Cl-].[Cl-].[Cl-].[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H30Cl3CoN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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